molecular formula C14H18F3N3O5 B069177 Azoxybacilin phenylmethyl ester CAS No. 161337-88-8

Azoxybacilin phenylmethyl ester

Cat. No.: B069177
CAS No.: 161337-88-8
M. Wt: 365.3 g/mol
InChI Key: UVKUAEHIYUJNRZ-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azoxybacilin phenylmethyl ester is a semi-synthetic derivative of azoxybacilin, a β-lactam antibiotic with a bicyclic core structure analogous to penicillins and cephalosporins.

Properties

CAS No.

161337-88-8

Molecular Formula

C14H18F3N3O5

Molecular Weight

365.3 g/mol

IUPAC Name

[(3S)-3-amino-4-oxo-4-phenylmethoxybutyl]imino-methyl-oxidoazanium;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H17N3O3.C2HF3O2/c1-15(17)14-8-7-11(13)12(16)18-9-10-5-3-2-4-6-10;3-2(4,5)1(6)7/h2-6,11H,7-9,13H2,1H3;(H,6,7)/t11-;/m0./s1

InChI Key

UVKUAEHIYUJNRZ-MERQFXBCSA-N

SMILES

C[N+](=NCCC(C(=O)OCC1=CC=CC=C1)N)[O-].C(=O)(C(F)(F)F)O

Isomeric SMILES

C[N+](=NCC[C@@H](C(=O)OCC1=CC=CC=C1)N)[O-].C(=O)(C(F)(F)F)O

Canonical SMILES

C[N+](=NCCC(C(=O)OCC1=CC=CC=C1)N)[O-].C(=O)(C(F)(F)F)O

Synonyms

azoxybacilin phenylmethyl ester
Ro 09-1824
Ro-09-1824

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The phenylmethyl ester group distinguishes azoxybacilin phenylmethyl ester from other esterified β-lactams and aromatic esters. Below, we compare its hypothesized properties with three analogs: angular phenozaxine ethyl ester, benzyl acetate, and bicyclic β-lactam derivatives (e.g., cephalosporin esters).

Table 1: Key Properties of this compound and Analogs

Compound Core Structure Ester Group Biological Activity Applications
This compound Bicyclic β-lactam Phenylmethyl Antibacterial (hypothesized) Pharmaceutical delivery
Angular phenozaxine ethyl ester Phenozaxine heterocycle Ethyl Anticancer (in vitro) Experimental therapeutics
Benzyl acetate Acetic acid derivative Phenylmethyl Non-biological Fragrance, solvent
Cephalosporin ethyl ester Bicyclic β-lactam Ethyl Broad-spectrum antibacterial Oral antibiotics

Structural and Functional Differences

  • Ester Group Impact: The phenylmethyl ester in azoxybacilin increases aromaticity and molecular weight compared to ethyl esters (e.g., angular phenozaxine ethyl ester). This may reduce aqueous solubility but enhance binding to hydrophobic bacterial membrane targets . In contrast, benzyl acetate lacks a bioactive core, rendering it pharmacologically inert despite sharing the phenylmethyl ester moiety .
  • Biological Activity: Angular phenozaxine ethyl ester demonstrated moderate anticancer activity in vitro, attributed to its heterocyclic core rather than the ester group . This compound’s β-lactam core likely directs activity toward bacterial cell wall synthesis inhibition. Cephalosporin esters with ethyl groups (e.g., cefuroxime axetil) are clinically used for oral delivery, suggesting azoxybacilin’s phenylmethyl ester could follow a similar prodrug strategy .

Pharmacokinetic and Physicochemical Profiles

  • Solubility and Stability :

    • Phenylmethyl esters generally exhibit lower water solubility than ethyl esters due to increased hydrophobicity. For example, benzyl acetate is highly volatile and lipid-soluble , whereas cephalosporin ethyl esters achieve balanced solubility for intestinal absorption .
    • This compound’s crystallinity (inferred from pharmacopeial standards for similar β-lactams) may enhance shelf-life but require formulation aids for dissolution .
  • Metabolic Pathways :

    • Ethyl esters in β-lactams are typically hydrolyzed by esterases in the bloodstream to release the active compound. The phenylmethyl group in azoxybacilin’s ester may slow hydrolysis, prolonging systemic exposure but risking incomplete activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.